molecular formula C12H10F6O2 B8080447 1,1,1-Trifluoro-6-(3,4,5-trifluorophenoxy)hexan-2-one

1,1,1-Trifluoro-6-(3,4,5-trifluorophenoxy)hexan-2-one

Cat. No.: B8080447
M. Wt: 300.20 g/mol
InChI Key: AFWKFMBEAZPLMX-UHFFFAOYSA-N
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Description

The compound with the identifier “1,1,1-Trifluoro-6-(3,4,5-trifluorophenoxy)hexan-2-one” is a chemical entity cataloged in the PubChem database. This compound is of interest due to its unique chemical structure and potential applications in various scientific fields. Understanding its properties, preparation methods, and reactions is crucial for its utilization in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “1,1,1-Trifluoro-6-(3,4,5-trifluorophenoxy)hexan-2-one” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation method might involve multi-step organic synthesis, including the use of specific reagents, catalysts, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing the reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and consistency of industrial production .

Chemical Reactions Analysis

Types of Reactions

The compound “1,1,1-Trifluoro-6-(3,4,5-trifluorophenoxy)hexan-2-one” can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and the presence of catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .

Scientific Research Applications

The compound “1,1,1-Trifluoro-6-(3,4,5-trifluorophenoxy)hexan-2-one” has several scientific research applications, including:

Mechanism of Action

The mechanism of action of the compound “1,1,1-Trifluoro-6-(3,4,5-trifluorophenoxy)hexan-2-one” involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The exact mechanism depends on the compound’s structure and the biological system in which it is studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “1,1,1-Trifluoro-6-(3,4,5-trifluorophenoxy)hexan-2-one” can be identified based on their chemical structure and properties. These might include other compounds with similar functional groups or molecular frameworks .

Uniqueness

The uniqueness of “this compound” lies in its specific chemical structure, which may confer unique reactivity, biological activity, or physical properties compared to similar compounds. This uniqueness can make it particularly valuable for certain applications in research and industry .

Properties

IUPAC Name

1,1,1-trifluoro-6-(3,4,5-trifluorophenoxy)hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F6O2/c13-8-5-7(6-9(14)11(8)15)20-4-2-1-3-10(19)12(16,17)18/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWKFMBEAZPLMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)OCCCCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1F)F)F)OCCCCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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